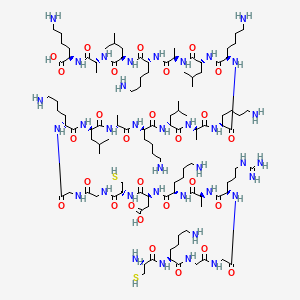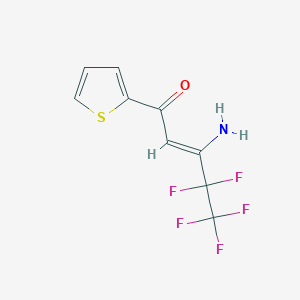
(2Z)-3-amino-4,4,5,5,5-pentafluoro-1-(thiophen-2-yl)pent-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4,4,5,5,5-pentafluoro-1-(2-thienyl)-2-penten-1-one is a synthetic organic compound characterized by the presence of a pentafluorinated carbon chain, an amino group, and a thienyl group. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4,4,5,5,5-pentafluoro-1-(2-thienyl)-2-penten-1-one typically involves multi-step organic reactions. One possible route includes:
Formation of the pentafluorinated carbon chain: This can be achieved through the fluorination of a suitable precursor using reagents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3).
Introduction of the thienyl group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, using a thienyl halide and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-4,4,5,5,5-pentafluoro-1-(2-thienyl)-2-penten-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia, amine derivatives
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound may have potential as a pharmaceutical intermediate or as a lead compound for drug discovery, particularly in the development of anti-inflammatory or anticancer agents.
Industry: Its fluorinated nature may make it useful in the development of materials with unique properties, such as high thermal stability or resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 3-Amino-4,4,5,5,5-pentafluoro-1-(2-thienyl)-2-penten-1-one would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The presence of the fluorinated carbon chain and thienyl group may enhance its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-4,4,5,5,5-pentafluoro-2-penten-1-one: Lacks the thienyl group, which may result in different chemical and biological properties.
3-Amino-4,4,5,5,5-pentafluoro-1-(2-furyl)-2-penten-1-one: Contains a furyl group instead of a thienyl group, which may affect its reactivity and interactions.
3-Amino-4,4,5,5,5-pentafluoro-1-(2-phenyl)-2-penten-1-one: Contains a phenyl group, which may impart different physical and chemical properties.
Uniqueness
The presence of the thienyl group in 3-Amino-4,4,5,5,5-pentafluoro-1-(2-thienyl)-2-penten-1-one distinguishes it from other similar compounds. This group may enhance its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H6F5NOS |
|---|---|
Molekulargewicht |
271.21 g/mol |
IUPAC-Name |
(Z)-3-amino-4,4,5,5,5-pentafluoro-1-thiophen-2-ylpent-2-en-1-one |
InChI |
InChI=1S/C9H6F5NOS/c10-8(11,9(12,13)14)7(15)4-5(16)6-2-1-3-17-6/h1-4H,15H2/b7-4- |
InChI-Schlüssel |
FFEVIVKNBREGHT-DAXSKMNVSA-N |
Isomerische SMILES |
C1=CSC(=C1)C(=O)/C=C(/C(C(F)(F)F)(F)F)\N |
Kanonische SMILES |
C1=CSC(=C1)C(=O)C=C(C(C(F)(F)F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride](/img/structure/B13917582.png)
![1,1-Dimethylethyl 3-[(methylthio)methyl]-1-pyrrolidinecarboxylate](/img/structure/B13917598.png)
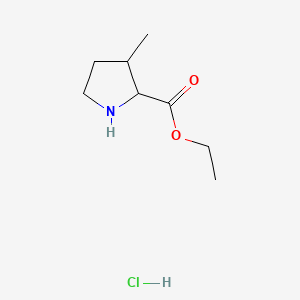
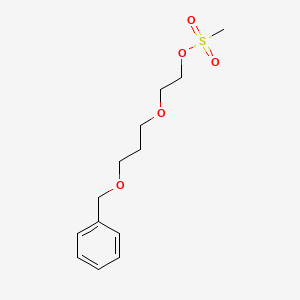
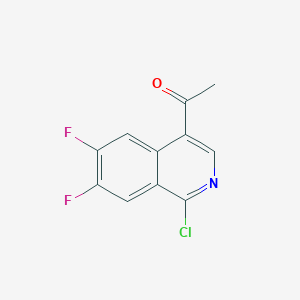
![7-Methyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride](/img/structure/B13917626.png)
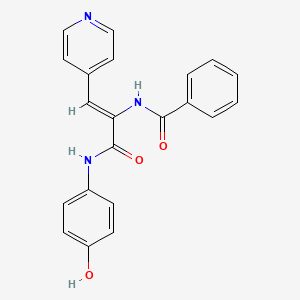

![Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate;hemi(oxalic acid)](/img/structure/B13917655.png)
![9-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrido[2,3-b]indole](/img/structure/B13917656.png)
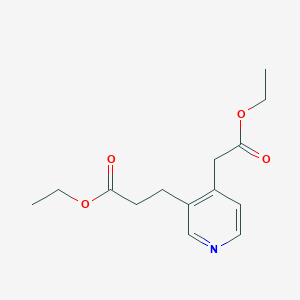
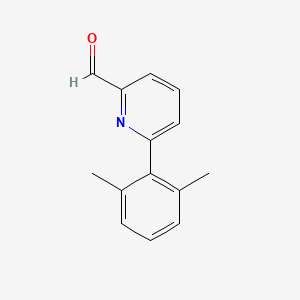
![Diethyl 4-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13917672.png)
